Welcome to the BenchChem Online Store!
molecular formula C9H10O3 B057812 Methyl mandelate CAS No. 4358-87-6

Methyl mandelate

Cat. No. B057812
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05523459

Procedure details

The procedures of Example 1 were repeated except for employing the above-obtained catalyst (8 ml), feeding air and nitrogen at feed rates of 35 ml/min. and 70 ml/min., respectively, and feeding a methyl mandelate solution comprising methanol and methyl mandelate (6:1, by weight) at a feed rate of 17.0 g/hr., to carry out the gaseous catalytic reaction. There was obtained methyl phenylglyoxylate as α-keto acid ester. The results are set forth in Table 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
8 mL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH3:12])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3]>CO>[C:4]1([C:2](=[O:3])[C:1]([O:11][CH3:12])=[O:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)OC
Step Three
Name
catalyst
Quantity
8 mL
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the gaseous catalytic reaction

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)OC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05523459

Procedure details

The procedures of Example 1 were repeated except for employing the above-obtained catalyst (8 ml), feeding air and nitrogen at feed rates of 35 ml/min. and 70 ml/min., respectively, and feeding a methyl mandelate solution comprising methanol and methyl mandelate (6:1, by weight) at a feed rate of 17.0 g/hr., to carry out the gaseous catalytic reaction. There was obtained methyl phenylglyoxylate as α-keto acid ester. The results are set forth in Table 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
8 mL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH3:12])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3]>CO>[C:4]1([C:2](=[O:3])[C:1]([O:11][CH3:12])=[O:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)OC
Step Three
Name
catalyst
Quantity
8 mL
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the gaseous catalytic reaction

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)OC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.